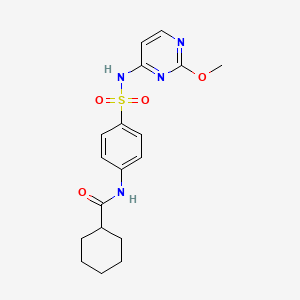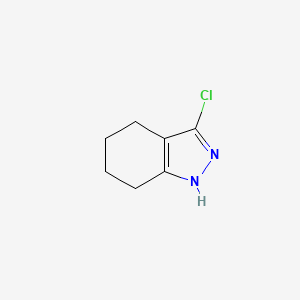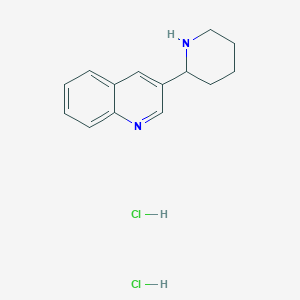
N-(4-(N-(2-Methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a sulfonamide group linked to a methoxypyrimidine moiety and a cyclohexanecarboxamide group
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
Target of Action
The primary target of this compound is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a crucial protein in the necroptosis pathway, a form of programmed cell death. The activation of MLKL leads to the formation of necroptotic pores, causing cell swelling and eventual rupture .
Mode of Action
The compound acts as an inhibitor of MLKL . It covalently modifies a specific cysteine residue (Cys88) in the human MLKL, thereby blocking its adaptor function . This modification prevents the formation of necroptotic pores, inhibiting the necroptosis pathway .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . By inhibiting MLKL, it prevents the formation of necroptotic pores. This action disrupts the downstream effects of the necroptosis pathway, including cell swelling and rupture .
Result of Action
The inhibition of MLKL by this compound leads to a significant reduction in necroptotic cell death . This can have profound effects at the molecular and cellular levels, potentially influencing the progression of diseases where necroptosis plays a role .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 2-methoxypyrimidine-4-amine and a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with Cyclohexanecarboxylic Acid: The sulfonamide intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-N-(4-(2-pyrimidinylsulfamoyl)phenyl)benzamide: Similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.
Necrosulfonamide: Contains a sulfonamide group and is used as an inhibitor in necroptosis research.
2,6-Dimethoxy-4-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate: Similar sulfonamide and methoxypyrimidine groups but with different substituents.
Uniqueness
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-18-19-12-11-16(21-18)22-27(24,25)15-9-7-14(8-10-15)20-17(23)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,20,23)(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUELSMOYWSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)


